molecular formula C10H15NO B1319621 2-(Phenethyloxy)-1-ethanamine

2-(Phenethyloxy)-1-ethanamine

Cat. No.: B1319621
M. Wt: 165.23 g/mol
InChI Key: DEAFSYBOATUGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenethyloxy)-1-ethanamine is an ethanamine derivative featuring a phenethyloxy group (OCH2CH2C6H5) attached to the ethylamine backbone. The phenethyloxy substituent introduces a two-carbon spacer between the aromatic ring and the ether oxygen, distinguishing it from benzyloxy (one-carbon spacer) and phenoxy (direct aryl-O linkage) derivatives. This structural variation impacts physicochemical properties, bioavailability, and biological activity.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(2-phenylethoxy)ethanamine

InChI

InChI=1S/C10H15NO/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9,11H2

InChI Key

DEAFSYBOATUGFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Nomenclature Variations

  • Phenoxyethylamine (2-Phenoxyethylamine): Structure: NH2CH2CH2-O-Ph Molecular Formula: C8H11NO Molecular Weight: 137.18 g/mol Key Difference: Direct phenoxy linkage without a carbon spacer. Nomenclature: Also called β-phenoxyethylamine or 2-phenoxyethanamine, highlighting the IUPAC substitutive naming rules .
  • 2-(Benzyloxy)-1-ethanamine: Structure: NH2CH2CH2-O-CH2Ph Molecular Formula: C9H13NO Molecular Weight: 151.21 g/mol (free base); 187.66 g/mol (hydrochloride salt) Key Difference: Benzyloxy group (OCH2Ph) introduces a single carbon spacer. Applications: Used in biochemical research, often as a hydrochloride salt for stability .
  • 2-(4-Methoxyphenyl)-1-ethanamine: Structure: NH2CH2CH2-C6H4-OCH3 (para-substituted) Molecular Formula: C9H13NO Key Difference: Methoxy substitution on the aryl ring enhances electronic effects. Synthesis: Reacted with benzenesulfonyl chloride to form antibacterial sulfonamides .
  • 2-(2-Thienyl)-1-ethanamine :

    • Structure : NH2CH2CH2-C4H3S (thiophene derivative)
    • Key Difference : Heterocyclic thienyl group alters electronic and binding properties.
    • Applications : Precursor in controlled substance synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility LogP (Predicted)
Phenoxyethylamine 137.18 bp: ~265°C (estimated) Soluble in polar solvents (ethanol, DMF) 1.2
2-(Benzyloxy)-1-ethanamine 151.21 (free base) mp: 142–144°C (HCl salt) HCl salt: Water-soluble 1.8
2-(Phenethyloxy)-1-ethanamine* 165.23 (C10H15NO) Not reported Likely moderate lipophilicity 2.3 (estimated)

*Predicted data based on structural analogs.

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